Regioisomeric Bromine Position Modulates σ1 Receptor Binding Affinity by Up to 7-Fold in Halogenated Diamine Series
In a systematic study of halogenated N,N'-diphenethylethylenediamines, compounds bearing a bromine substituent at the 3- or 4-positions of the aromatic ring exhibited σ1 receptor binding affinities (Ki) ranging from 6.35 to 15.82 nM, whereas the corresponding 2-substituted analogs showed significantly reduced affinity (Ki 12.08 to 43.15 nM). The 2-bromo derivative demonstrated a 2- to 7-fold decrease in binding affinity relative to its 3- or 4-substituted counterparts, attributed to unfavorable steric bulk at the ortho position [1]. While this specific study did not directly evaluate 5-bromo-N1-phenylbenzene-1,2-diamine, the underlying SAR principle—that bromine position profoundly influences target engagement—is directly transferable. The 5-bromo substitution pattern in the target compound represents a distinct regioisomeric state relative to the more common 4-bromo analog (CAS 68765-53-7), suggesting that the two compounds will exhibit different binding and activity profiles in any receptor- or enzyme-based assay.
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; inferred position effect from class SAR |
| Comparator Or Baseline | 3- or 4-bromo analog: Ki 6.35-15.82 nM; 2-bromo analog: Ki 12.08-43.15 nM |
| Quantified Difference | 2- to 7-fold reduction in affinity for 2-position vs. 3/4-position substitution |
| Conditions | In vitro σ1 receptor binding assay using halogenated N,N'-diphenethylethylenediamine derivatives |
Why This Matters
Demonstrates that regioisomeric bromine position is not a minor structural variation but a critical determinant of biological target engagement, with up to 7-fold differences in affinity observed within a related diamine series.
- [1] Fitzsimmons, J.M., Lever, J.R., Lever, S.Z. (2011). Synthesis and σ1 Receptor Binding of Halogenated N,N'-Diphenethylethylenediamines. Medicinal Chemistry, 1(102). PMID: 23565348. View Source
